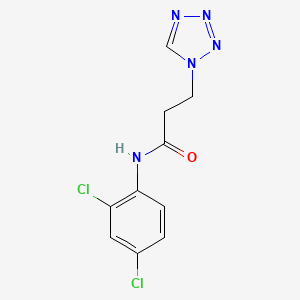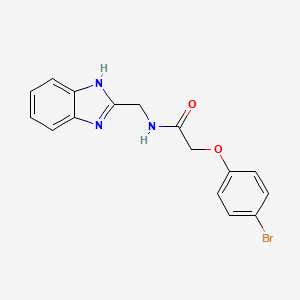![molecular formula C29H22ClN3OS2 B11063830 5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11063830.png)
5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in drug discovery, materials science, and catalysis due to its unique structure.
5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a mouthful, so let’s break it down:
Preparation Methods
- Synthesis typically involves multistep reactions.
- One approach could be a Suzuki–Miyaura coupling (SM coupling), which joins aryl or vinyl boronic acids with aryl or vinyl halides. Boronic acids are essential reagents in SM coupling .
- Industrial production methods may involve large-scale reactions using boron-based reagents.
Chemical Reactions Analysis
- Common reagents include palladium catalysts for cross-coupling reactions.
- Major products could include derivatives with modified substituents on the triazole or xanthenyl moiety.
Oxidation: and reactions are possible due to the presence of sulfur and nitrogen atoms.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or antimicrobial agent.
Materials Science: Explore its luminescent properties for optoelectronic devices.
Catalysis: Assess its catalytic activity in organic transformations.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with biological targets via covalent bonding or non-covalent interactions.
- Potential molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
- Similar compounds might include other triazoles, xanthenes, or thiol-containing molecules.
- Highlight its uniqueness—perhaps its combination of xanthenyl, triazole, and chlorobenzyl groups sets it apart.
Properties
Molecular Formula |
C29H22ClN3OS2 |
|---|---|
Molecular Weight |
528.1 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanylmethyl]-4-phenyl-2-(9H-xanthen-9-yl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C29H22ClN3OS2/c30-24-15-7-4-10-20(24)18-36-19-27-31-33(29(35)32(27)21-11-2-1-3-12-21)28-22-13-5-8-16-25(22)34-26-17-9-6-14-23(26)28/h1-17,28H,18-19H2 |
InChI Key |
JBXYIPOXJNPANO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN(C2=S)C3C4=CC=CC=C4OC5=CC=CC=C35)CSCC6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]ethenyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11063753.png)
![2-[2-(3,4-Diethoxyphenyl)-1-(pyrrolidin-1-yl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11063756.png)
![5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B11063764.png)
![Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11063768.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11063770.png)
![methyl 3-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11063781.png)

![17-[2-(4-fluorophenyl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B11063790.png)

![4-Chloro-8-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B11063795.png)
![2-[(2,2,2-Trifluoroethoxy)methyl]furan-3-carboxylic acid](/img/structure/B11063799.png)
![2-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11063802.png)
![4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile](/img/structure/B11063807.png)
![6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11063822.png)
